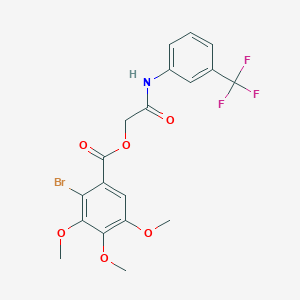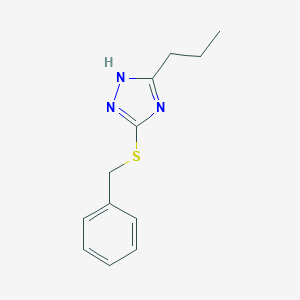![molecular formula C17H20O3 B255521 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mécanisme D'action
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress by inducing the expression of various antioxidant enzymes.
Biochemical and Physiological Effects
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and stability. However, the limitations of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include its potential toxicity and lack of in vivo studies.
Orientations Futures
For 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research include:
1. In vivo studies to evaluate the pharmacokinetics and toxicity of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
2. Development of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties.
3. Evaluation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential for the treatment of neurodegenerative disorders.
4. Investigation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanism of action in cancer cells.
5. Clinical trials to evaluate the safety and efficacy of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including ease of synthesis and high purity. However, further research is needed to evaluate its potential for clinical applications.
Méthodes De Synthèse
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with isopentanol and sodium hydride. The resulting product is then subjected to cyclization using sulfuric acid to obtain 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This synthesis method has been optimized to produce 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in high yields and purity.
Applications De Recherche Scientifique
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of inflammatory diseases such as arthritis.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of diseases associated with oxidative stress such as neurodegenerative disorders.
Propriétés
Nom du produit |
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
7-(3-methylbutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clé InChI |
UMSPERHHJJRGHP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
SMILES canonique |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
